3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone
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Overview
Description
3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazolinone core with a 4-chlorophenyl group, often using a halogenation reaction.
Attachment of the Naphthylmethylthio Group: This is typically done through a nucleophilic substitution reaction where the naphthylmethylthio group is introduced.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, compounds in the quinazolinone family are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of this compound would require further experimental validation.
Medicine
In medicine, similar compounds have been explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects. Detailed studies are needed to confirm the medical applications of this compound.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties can be harnessed for various applications, depending on their specific activities and interactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone would depend on its specific interactions with molecular targets. Typically, quinazolinones may inhibit enzymes or interact with receptors, leading to changes in cellular processes. Detailed mechanistic studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylquinazolinone: Lacks the naphthylmethylthio group.
Naphthylmethylthioquinazolinone: Lacks the chlorophenyl group.
Quinazolinone Derivatives: Various derivatives with different substituents on the quinazolinone core.
Uniqueness
3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is unique due to the presence of both the 4-chlorophenyl and naphthylmethylthio groups. This combination of substituents may confer distinct chemical and biological properties, making it a compound of interest for further study.
Properties
CAS No. |
556821-36-4 |
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Molecular Formula |
C25H17ClN2OS |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one |
InChI |
InChI=1S/C25H17ClN2OS/c26-19-12-14-20(15-13-19)28-24(29)22-10-3-4-11-23(22)27-25(28)30-16-18-8-5-7-17-6-1-2-9-21(17)18/h1-15H,16H2 |
InChI Key |
FHKWDYPDRXTRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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